molecular formula C22H47Si B14648487 CID 78063351

CID 78063351

Cat. No.: B14648487
M. Wt: 339.7 g/mol
InChI Key: FYYIPGWFDVBGIR-UHFFFAOYSA-N
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Description

CID 78063351 is a chemical compound identified in the context of gas chromatography-mass spectrometry (GC-MS) analysis of Citrus essential oil (CIEO) fractions (Figure 1C, 1D) . The compound’s structural elucidation through collision-induced dissociation (CID) techniques aligns with methodologies used in metabolomics and natural product research .

Properties

Molecular Formula

C22H47Si

Molecular Weight

339.7 g/mol

InChI

InChI=1S/C22H47Si/c1-4-7-9-11-13-15-17-19-21-23(6-3)22-20-18-16-14-12-10-8-5-2/h4-22H2,1-3H3

InChI Key

FYYIPGWFDVBGIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](CC)CCCCCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

CID 78063351 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .

Scientific Research Applications

CID 78063351 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, in the industrial sector, this compound is utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78063351 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Structural Analogues

(a) Oscillatoxin Derivatives ()

Oscillatoxins (e.g., CID 101283546, CID 156582093) are marine-derived cyclic peptides with complex macrocyclic structures (Figure 1A–D). Unlike CID 78063351, oscillatoxins exhibit high molecular weights (e.g., oscillatoxin D: ~1,200 Da) and are non-volatile, requiring advanced LC-MS/MS for characterization. These compounds are bioactive, with cytotoxic properties, whereas this compound’s bioactivity remains uncharacterized .

(b) Trifluoromethyl-Substituted Heterocycles ()

Compounds like CAS 340736-76-7 (PubChem CID 10491405) and CAS 20358-06-9 (PubChem CID 2049887) share structural motifs such as trifluoromethyl groups and aromatic heterocycles. For example:

  • CAS 340736-76-7 : Molecular formula C₁₀H₅F₃N₂O₃, molecular weight 258.15 g/mol, high polarity (TPSA: 67.15 Ų), and solubility (0.199 mg/mL) .
  • CAS 20358-06-9 : Molecular formula C₇H₅FN₂S, molecular weight 168.19 g/mol, moderate BBB permeability, and CYP1A2 inhibition .

In contrast, this compound’s volatility (evidenced by GC-MS analysis) suggests lower molecular weight and polarity compared to these analogues.

Functional and Analytical Comparisons

(b) Bioactivity and Therapeutic Potential

While this compound’s bioactivity is unstudied, structurally related compounds exhibit diverse pharmacological properties:

  • CYP Inhibitors : CAS 20358-06-9 inhibits CYP1A2, a key enzyme in drug metabolism .
  • Anticancer Agents : Oscillatoxin derivatives show cytotoxicity against cancer cell lines .
  • Antidiarrheal Agents : Compounds like moxibustion have been used to treat chemotherapy-induced diarrhea (CID) in clinical trials, though this is unrelated to the chemical compound this compound .

Physicochemical Properties

A comparative table of key parameters is provided below:

Parameter This compound CAS 340736-76-7 CAS 20358-06-9 Oscillatoxin D
Molecular Weight Not reported 258.15 g/mol 168.19 g/mol ~1,200 g/mol
Solubility Likely low (volatile) 0.199 mg/mL 0.249 mg/mL Insoluble in water
Analytical Method GC-MS LC-MS LC-MS LC-MS/MS
Bioactivity Unknown CYP1A2 inhibition CYP1A2 inhibition Cytotoxic

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